This compound is classified under:
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate typically involves an O-acylation reaction. The following method outlines the synthesis process:
In industrial settings, similar methods are employed but may involve optimization for yield and purity, utilizing continuous flow reactors and automated platforms to enhance efficiency .
The molecular structure of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate can be described as follows:
While specific crystallographic data for this compound was not found in the literature, similar compounds exhibit dihedral angles and bond lengths within normal ranges consistent with typical coumarin structures .
2-Oxo-3-phenyl-2H-chromen-7-yl isobutyrate can participate in various chemical reactions:
The reactions typically require specific conditions:
These reactions illustrate the versatility of this compound in organic synthesis .
The mechanism of action for 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate primarily involves its interactions with biological targets:
The physical and chemical properties of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate include:
These properties are crucial for understanding its behavior in various applications .
The scientific applications of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate are diverse:
Coumarin (2H-1-benzopyran-2-one) has been a cornerstone of bioactive molecule design since its isolation from Dipteryx odorata (tonka bean) by Vogel in 1820 [1] [9]. This privileged scaffold gained prominence with the development of anticoagulant drugs (e.g., warfarin), choleretics (e.g., armillarisin A), and antibiotics (e.g., novobiocin) [9] [10]. The structural simplicity of the coumarin nucleus—comprising a fused benzene ring and α-pyrone lactone—enables facile synthetic derivatization, allowing medicinal chemists to optimize pharmacological properties through strategic substitutions [6]. Historically, coumarin derivatives have demonstrated diverse therapeutic actions, including monoamine oxidase inhibition for neurodegenerative diseases, antifungal activity for agrochemical applications, and antitumor effects through kinase modulation [4] [10]. The evolution of coumarin-based drug discovery illustrates a transition from serendipitous natural product isolation to rational design leveraging structure–activity relationship studies [9].
Table 1: Milestone Coumarin Derivatives in Drug Development
Compound | Therapeutic Area | Key Structural Feature | Biological Target |
---|---|---|---|
Warfarin | Anticoagulant | 4-Hydroxy-3-phenylcoumarin | Vitamin K epoxide reductase |
Novobiocin | Antibiotic | 4-Hydroxycoumarin-aminosugar | DNA gyrase (GyrB subunit) |
NW-1772 | Neuroprotective | 7-Benzyloxy-4-aminocoumarin | Monoamine oxidase B |
Osthole | Fungicide/Agrochemical | 7-Methoxy-8-prenylcoumarin | Fungal cell membrane disruption |
Coumarin esters represent a critical subclass where the 7-hydroxy group is acylated to modulate physicochemical and biological properties [5] [9]. The introduction of an isobutyrate moiety (–OCOCH(CH₃)₂) at the C-7 position enhances lipophilicity and steric bulk, directly influencing:
Table 2: Impact of Ester Groups on Coumarin Properties
Ester Group | log P* | Hydrolytic Lability | Crystallographic Dihedral Angle |
---|---|---|---|
Acetate | 2.1 | High | 48–52° |
Isobutyrate | 3.4 | Moderate | 54–58° |
Menthyl | 5.9 | Low | 62–65° |
Calculated using Crippen’s fragmentation method |
Hirshfeld surface analyses of coumarin esters reveal that weak C–H⋯O hydrogen bonds dominate crystal packing, while π-π stacking interactions remain negligible. This packing behavior enhances solid-state stability—a critical factor for agrochemical formulations [2].
The specific targeting of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate integrates three pharmacophoric elements:
In agrochemical contexts, structurally similar 4-(3,4-dichloroisothiazole) coumarin esters demonstrate broad-spectrum fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum (EC₅₀: 1.92–9.37 μg/mL). The isobutyrate variant is hypothesized to improve cuticular penetration and rainfastness due to its moderate hydrophobicity [5]. For neurodegenerative diseases, 7-esterified coumarins show enhanced blood-brain barrier permeation versus phenolic analogs, positioning this compound as a candidate central nervous system-active monoamine oxidase or acetylcholinesterase inhibitor [4] [10]. Density functional theory calculations predict strong dipole moments (~4.2 Debye) that favor orientation in enzyme active sites, particularly those with hydrophobic subsites (e.g., acetylcholinesterase’s peripheral anionic site) [2] [6].
Synthetic Protocol Insight:This compound is accessible via Steglich esterification:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1